RMC-4627

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C93H141N11O23 |

|---|---|

Molecular Weight |

1781.2 g/mol |

IUPAC Name |

N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C93H141N11O23/c1-62-20-12-11-13-21-63(2)79(114-8)58-73-27-24-68(7)93(113,127-73)88(110)91(111)103-32-17-14-23-76(103)92(112)126-80(59-77(106)64(3)53-67(6)86(109)87(116-10)85(108)66(5)52-62)65(4)54-69-25-29-78(81(55-69)115-9)125-35-19-15-22-71-60-102(101-99-71)34-37-118-39-41-120-43-45-122-47-49-124-51-50-123-48-46-121-44-42-119-40-38-117-36-30-82(107)95-31-16-18-33-104-90-83(89(94)96-61-97-90)84(100-104)75-57-70-56-72(105)26-28-74(70)98-75/h11-13,20-21,26,28,53,56-57,60-62,64-66,68-69,73,76,78-81,86-87,98,105,109,113H,14-19,22-25,27,29-52,54-55,58-59H2,1-10H3,(H,95,107)(H2,94,96,97)/b13-11+,20-12+,63-21+,67-53+/t62-,64-,65-,66-,68-,69+,73+,76+,78-,79+,80+,81-,86-,87+,93-/m1/s1 |

InChI Key |

CDVMSFKGTWBIBF-UDGWQDMISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCCCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(N8)C=CC(=C9)O)N)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCCCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(N8)C=CC(=C9)O)N)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of RMC-4627

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4627 is a potent and selective, third-generation bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By uniquely engaging both the FRB domain and the ATP-binding site of mTOR, this compound achieves profound and sustained inhibition of mTORC1 signaling. This targeted mechanism overcomes the limitations of previous generations of mTOR inhibitors, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Introduction to mTOR Signaling and this compound

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The central kinase, mTOR, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1, the focus of this compound's activity, controls protein synthesis by phosphorylating key substrates such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), are allosteric inhibitors that only partially suppress mTORC1 activity and have limited effects on 4E-BP1 phosphorylation. Second-generation mTOR kinase inhibitors (TORKis) target the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2. This lack of selectivity can lead to toxicity and feedback activation of other signaling pathways, limiting their clinical utility.

This compound was developed as a bi-steric inhibitor to combine the selectivity of rapalogs with the comprehensive target suppression of TORKis. It consists of a rapamycin monomer covalently linked to the TORKi PP242. This unique structure allows this compound to simultaneously bind to the FKBP12-rapamycin-binding (FRB) domain and the ATP-catalytic site of mTOR within the mTORC1 complex, leading to potent and selective inhibition.

Mechanism of Action: Bi-steric Inhibition of mTORC1

The innovative bi-steric mechanism of this compound underpins its enhanced potency and selectivity for mTORC1 over mTORC2. The rapamycin moiety of this compound binds to the intracellular protein FKBP12, and this complex then targets the FRB domain of mTOR. Concurrently, the linked TORKi (PP242) portion of this compound occupies the ATP-binding pocket of the mTOR kinase domain. This dual engagement within the same mTORC1 complex leads to a highly stable and profound inhibition of its kinase activity.

The selectivity for mTORC1 is attributed to the structural differences between mTORC1 and mTORC2. In mTORC2, the FRB domain is partially occluded, hindering the binding of the rapamycin-FKBP12 complex and thus reducing the affinity of this compound for this complex.

Signaling Pathway Inhibition

This compound's primary mechanism of action is the specific and potent inhibition of mTORC1, which disrupts downstream signaling pathways crucial for cancer cell growth and proliferation.

-

Inhibition of 4E-BP1 Phosphorylation: mTORC1 phosphorylates 4E-BP1, leading to its dissociation from the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to initiate cap-dependent translation of mRNAs encoding proteins essential for cell growth and proliferation, such as MYC and Cyclin D. This compound effectively blocks the phosphorylation of 4E-BP1, restoring its binding to eIF4E and thereby suppressing the translation of these key oncogenic proteins.

-

Inhibition of S6K Phosphorylation: this compound also potently inhibits the phosphorylation of S6K, another major substrate of mTORC1. This leads to a reduction in protein synthesis and cell size.

-

Selectivity over mTORC2: A key advantage of this compound is its selectivity for mTORC1. It does not significantly inhibit mTORC2 at concentrations that potently block mTORC1. This is important because mTORC2 is responsible for the phosphorylation and activation of AKT, a pro-survival kinase. Inhibition of mTORC2 can lead to feedback activation of AKT through other mechanisms, which can counteract the anti-tumor effects of the inhibitor. By sparing mTORC2, this compound avoids this feedback loop.

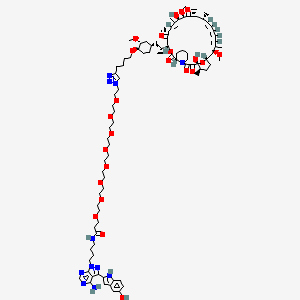

Caption: mTORC1 Signaling Pathway and Points of Inhibition.

Cellular Effects

The potent and selective inhibition of mTORC1 by this compound translates into significant anti-cancer effects at the cellular level.

-

Cell Cycle Arrest: By inhibiting the synthesis of key cell cycle regulators like Cyclin D, this compound induces cell cycle arrest, primarily at the G1/S checkpoint. In studies with B-cell acute lymphoblastic leukemia (B-ALL) cell lines, this compound at concentrations as low as ~1 nM induced cell cycle arrest to a similar degree as 100 nM of the TORKi MLN0128.

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. In B-ALL cell lines, this compound caused a concentration-dependent increase in apoptosis, as measured by an increase in the sub-G1 population and Annexin-V staining.

-

Sustained Duration of Action: A notable feature of this compound is its sustained inhibitory effect on mTORC1 signaling. In washout experiments, the inhibition of 4E-BP1 and S6K phosphorylation was maintained for at least 16 hours after the removal of the compound, a property attributed to the stable binding of the bi-steric inhibitor to the mTORC1 complex.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound in MDA-MB-468 Breast Cancer Cells

| Parameter | IC50 (nM) |

| p-4EBP1 (T37/46) Inhibition | 1.4 |

| p-S6K (T389) Inhibition | 0.28 |

| p-AKT (S473) Inhibition (mTORC2) | 18 |

| mTORC1/mTORC2 Selectivity | ~13-fold |

Data from Lee et al., Nat Chem Biol, 2021 and subsequent publications.

Table 2: Cellular Activity of this compound in B-ALL Cell Lines (SUP-B15)

| Assay | This compound Concentration | Observation |

| Inhibition of p-4E-BP1 | ~1 nM | Potent inhibition |

| Inhibition of pS6 | ~0.3 nM | Potent inhibition |

| Cell Cycle Arrest | ~1 nM | Similar to 100 nM MLN0128 |

| Induction of Apoptosis | ≥ 1 nM | Significant increase |

Data from Lee et al., Blood Adv, 2021.

Preclinical In Vivo Efficacy

The potent cellular activity and sustained target engagement of this compound translate to significant anti-tumor efficacy in preclinical xenograft models.

In a B-ALL xenograft model using SUP-B15 cells, once-weekly intraperitoneal administration of this compound as a single agent led to a dose-dependent reduction in leukemic burden. Furthermore, this compound enhanced the anti-leukemic activity of the tyrosine kinase inhibitor dasatinib (B193332) in this model. The combination treatment resulted in a near eradication of human leukemia cells from the bone marrow of the mice.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Treatments

-

Cell Lines: SUP-B15 (human Ph+ B-ALL) and p190 BCR-ABL-transformed murine bone marrow cells were used.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells were treated with various concentrations of this compound, rapamycin, or MLN0128 for the indicated times (typically 2 to 48 hours). For washout experiments, cells were incubated with the compounds for 4 hours, followed by washing and re-plating in fresh medium for up to 16 hours.

Immunoblot Analysis

-

Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked with 5% non-fat dry milk or BSA in TBST and incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions were used:

-

p-4E-BP1 (Thr37/46) (Cell Signaling Technology, #2855, 1:1000)

-

4E-BP1 (Cell Signaling Technology, #9644, 1:1000)

-

p-S6K (Thr389) (Cell Signaling Technology, #9234, 1:1000)

-

S6K (Cell Signaling Technology, #2708, 1:1000)

-

p-AKT (Ser473) (Cell Signaling Technology, #4060, 1:1000)

-

AKT (Cell Signaling Technology, #4691, 1:1000)

-

β-actin (Cell Signaling Technology, #3700, 1:1000)

-

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

MesoScale Discovery (MSD) Phosphoprotein Assays

-

Principle: A quantitative immunoassay to measure the levels of phosphorylated proteins in cell lysates.

-

Procedure:

-

Cell lysates were prepared as for immunoblot analysis.

-

Lysates were added to MSD multi-spot plates pre-coated with capture antibodies for p-4E-BP1 (Thr37/46) and p-S6 (Ser240/244).

-

After incubation and washing, detection antibodies conjugated with an electrochemiluminescent label (SULFO-TAG™) were added.

-

The plates were read on an MSD instrument, and the intensity of the emitted light was proportional to the amount of phosphorylated protein.

-

Cell Cycle and Apoptosis Assays

-

Cell Cycle Analysis:

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

-

-

Apoptosis Assay (Annexin-V Staining):

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in Annexin-V binding buffer and stained with FITC-conjugated Annexin-V and PI.

-

The percentage of apoptotic cells (Annexin-V positive) was determined by flow cytometry.

-

In Vivo Xenograft Studies

-

Animal Model: Female NOD/SCID/gamma (NSG) mice were used.

-

Cell Implantation: SUP-B15 cells were implanted intravenously into the mice.

-

Drug Formulation and Administration: this compound was formulated in a vehicle of 5% Transcutol, 5% Solutol HS 15, and 90% water (v/w/v). It was administered by intraperitoneal (i.p.) injection, typically once weekly (q.w.).

-

Efficacy Assessment: Leukemia burden in the bone marrow was assessed by flow cytometry for human CD19-positive cells.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action provides for potent and highly selective inhibition of mTORC1, leading to profound suppression of downstream signaling, cell cycle arrest, and apoptosis in cancer cells. The sustained duration of action allows for intermittent dosing schedules, which, combined with its favorable selectivity profile, suggests a potential for improved therapeutic index compared to previous generations of mTOR inhibitors. The preclinical data strongly support the continued investigation of this compound and other bi-steric mTORC1 inhibitors as a promising therapeutic strategy for a range of human cancers.

RMC-4627: A Technical Guide to a Selective mTORC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This document provides a comprehensive technical overview of this compound, consolidating available preclinical data on its mechanism of action, selectivity, and anti-tumor efficacy. Detailed experimental protocols from key studies are provided to facilitate the replication and further investigation of this compound. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is a key promoter of cell growth and proliferation, mTORC2 is involved in cell survival and metabolism. First and second-generation mTOR inhibitors have faced limitations, including incomplete inhibition of mTORC1 signaling and off-target effects due to the inhibition of mTORC2.

This compound emerges as a third-generation, bi-steric mTORC1 inhibitor designed to overcome these limitations. It combines the features of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor, leading to a highly selective and potent inhibition of mTORC1. This targeted approach aims to provide a more favorable therapeutic window by preserving mTORC2 activity, which is crucial for normal cellular functions. Preclinical studies have demonstrated the potential of this compound in various cancer models, particularly in hematological malignancies and tumors with hyperactivated mTORC1 signaling.

Mechanism of Action

This compound is a bi-steric inhibitor, meaning it simultaneously engages two distinct sites on the mTOR protein within the mTORC1 complex. It consists of a rapamycin core covalently linked to the ATP-competitive inhibitor PP242. The rapamycin moiety binds to FKBP12, and this complex then allosterically binds to the FRB domain of mTOR. The PP242 moiety concurrently binds to the ATP-binding site of the mTOR kinase domain. This dual binding mechanism results in a more profound and sustained inhibition of mTORC1 activity compared to first-generation (rapalogs) or second-generation (ATP-competitive) inhibitors alone. A key feature of this compound is its selectivity for mTORC1 over mTORC2, which is attributed to the steric hindrance of the bulkier bi-steric molecule at the mTORC2 complex.[1][2][3] This selectivity prevents the feedback activation of Akt, a common resistance mechanism observed with other mTOR inhibitors.

References

RMC-4627: A Technical Guide to a Novel Bi-Steric mTORC1-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4627 is a pioneering, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Its unique mechanism of action, which involves simultaneous binding to both the FKBP12-FRB allosteric site and the mTOR kinase active site, confers high selectivity and sustained inhibition of mTORC1 signaling. This attribute allows for potent suppression of 4E-BP1 and S6K phosphorylation at concentrations that spare mTORC2 activity, a significant advantage over earlier generations of mTOR inhibitors. Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including B-cell acute lymphoblastic leukemia and solid tumors with hyperactivated mTORC1 signaling. It has been shown to induce cell cycle arrest and apoptosis, and its effects are sustained even after drug washout, suggesting the potential for intermittent dosing regimens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a chemical formula of C93H141N11O23 and a molecular weight of 1781.17 g/mol .[1] Its structure is characterized by a rapamycin core that is covalently linked at the C40 position to the ATP-competitive mTOR kinase inhibitor PP242 via a PEG8 linker.[2] This bi-steric design is central to its selective and potent inhibition of mTORC1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C93H141N11O23 | [1] |

| Molecular Weight | 1781.17 g/mol | [1] |

| CAS Number | 2250059-52-8 | [3] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Storage (Powder) | -20°C for 2 years | [5] |

| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | [1] |

| SMILES Notation | NC1=C2C(C3=CC4=CC(O)=CC=C4N3)=NN(C2=NC=N1)CCCCNC(CCOCCOCCOCCOCCOCCOCCOCCOCCN5C=C(N=N5)CCCCO[C@H]6--INVALID-LINK--C--INVALID-LINK--OC([C@@]8([H])N(CCCC8)C(C([C@@]9(O--INVALID-LINK--([H])C--INVALID-LINK--=C/C=C/C=C/--INVALID-LINK--=C/--INVALID-LINK--=O)C)O)OC)=O)C)C)OC)O)=O)=O)=O)C">C@@HOC)=O | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of mTORC1. The rapamycin moiety of this compound binds to the FKBP12 protein, and this complex then docks to the FRB domain of mTOR. This positions the linked PP242 moiety to bind to the nearby ATP-binding site of the mTOR kinase domain, resulting in a stable and potent inhibition of mTORC1.[6] This bi-steric mechanism confers high selectivity for mTORC1 over mTORC2, as the geometry of the mTORC2 complex is thought to be less favorable for this dual binding.[6]

The inhibition of mTORC1 by this compound leads to the dephosphorylation and activation of the translational repressor 4E-BP1. Activated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation of oncogenic proteins such as MYC.[7] Additionally, this compound inhibits the mTORC1-mediated phosphorylation of S6 kinase (S6K), another key regulator of protein synthesis and cell growth.[8]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. broadpharm.com [broadpharm.com]

Foundational Research on RMC-4627: A Bi-Steric mTORC1 Inhibitor for Tumor Growth Suppression

Abstract: RMC-4627 is a third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a critical regulator of cell growth and proliferation frequently hyperactivated in cancer. By covalently linking a rapamycin-like core to an mTOR kinase inhibitor (TOR-KI), this compound simultaneously engages both the allosteric FRB domain and the ATP-competitive active site of mTOR. This unique mechanism confers potent and highly selective inhibition of mTORC1 over mTORC2, effectively suppressing the phosphorylation of downstream effectors like 4E-BP1 and S6K. Preclinical studies demonstrate that this compound induces cell cycle arrest and apoptosis, leading to significant anti-tumor activity in various cancer models, including those for B-cell acute lymphoblastic leukemia (B-ALL) and breast cancer. Its sustained duration of action supports intermittent dosing schedules, and it shows synergistic potential in combination with other targeted therapies. This document provides a comprehensive overview of the foundational research, mechanism of action, and preclinical efficacy of this compound.

Introduction

The PI3K/mTOR signaling pathway is a central node in cellular regulation, controlling processes such as proliferation, growth, and metabolism.[1][2] Its dysregulation is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention.[2][3] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but only weakly affect the phosphorylation of 4E-BP1 and have minimal impact on mTORC2.[1][4] This incomplete inhibition has led to modest clinical activity.[1] Second-generation ATP-competitive mTOR kinase inhibitors potently block both mTORC1 and mTORC2.[1][4] However, their clinical benefits are often limited by toxicities and the activation of feedback loops that can reactivate pro-survival signaling.[5][6]

To overcome these limitations, a novel class of "bi-steric" inhibitors was designed to achieve potent and selective inhibition of mTORC1.[5][7] this compound is a key example of this class, engineered to combine the binding features of both rapalogs and TOR-KIs to achieve profound and selective mTORC1 suppression.[5][8]

This compound: Mechanism of Action

This compound is a chemical conjugate of a rapamycin monomer and the TOR-KI PP242.[8] This structure enables a bi-steric binding mode. The rapamycin-like moiety binds to the immunophilin FKBP12, and this complex then docks to the FKBP-rapamycin binding (FRB) domain of mTOR.[1] Simultaneously, the linked PP242 moiety occupies the ATP-binding catalytic site of the mTOR kinase. This dual engagement stabilizes the inhibitor's interaction with mTORC1, leading to enhanced potency and a remarkable selectivity for mTORC1 over mTORC2.[1][5] This selectivity is achieved by modulating the affinities for each binding site, which reduces the inhibitor's effect on the mTORC2 complex.[1][5]

In Vitro Efficacy and Cellular Effects

This compound demonstrates potent and selective inhibition of mTORC1 signaling in various cancer cell lines. It effectively blocks the phosphorylation of the primary mTORC1 substrates, 4E-BP1 and S6K, at low nanomolar concentrations.[9] This inhibition is significantly more selective for mTORC1 compared to mTORC2, as evidenced by the much higher concentrations required to inhibit the phosphorylation of the mTORC2 substrate AKT on Ser473.[1][8] The potent suppression of 4E-BP1 phosphorylation is a key advantage over rapalogs and is crucial for inhibiting the translation of oncogenic proteins like c-MYC and Cyclin D1.[5][8]

This targeted inhibition of mTORC1 translates into significant anti-proliferative effects. Studies show that this compound suppresses cell cycle progression and induces apoptosis in cancer cells.[8][10] In B-ALL cell lines, concentrations of 1 nM were sufficient to increase apoptosis to a similar or greater extent than 100 nM of the pan-mTOR inhibitor MLN0128.[8][10] Furthermore, this compound exhibits a prolonged duration of action. In washout experiments, significant inhibition of mTORC1 signaling was observed for at least 16 hours after the compound was removed, a property attributed to its stable binding mechanism.[8][11]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound in Cancer Cell Lines

| Cell Line | Target Phospho-protein | IC50 (nM) | mTORC1/mTORC2 Selectivity (pAKT IC50 / p4EBP1 IC50) | Reference |

|---|---|---|---|---|

| MDA-MB-468 (Breast Cancer) | p-4EBP1 (T37/46) | 1.4 | ~13-fold | [1][9][12] |

| p-S6K (T389) | 0.28 | [9] | ||

| MCF-7 (Breast Cancer) | p-4EBP1 (T37/46) | Not Specified | ~18-fold | [1] |

| B-ALL Cell Lines | p-4EBP1 (T37/46) | ~8-fold lower than MLN0128 | Not Specified |[8] |

In Vivo Anti-Tumor Activity

The potent and selective activity of this compound observed in vitro translates to significant anti-tumor efficacy in preclinical animal models. A key advantage is the ability to achieve therapeutic effects with intermittent, well-tolerated dosing schedules.[8] In a xenograft model of human Ph+ B-ALL, a once-weekly intraperitoneal administration of this compound caused a dose-dependent reduction in leukemic burden.[8][11] Similarly, in breast cancer xenograft models, this compound caused tumor regressions.[5] In a genetically engineered mouse model of MYC-driven hepatocellular carcinoma (HCC), a single 10 mg/kg dose of this compound reduced MYC protein levels by 50%.[12]

This compound also demonstrates strong potential for combination therapies. In B-ALL models, it enhanced the anti-leukemic effect of the tyrosine kinase inhibitor dasatinib (B193332).[8] More broadly, mTOR signaling is a known resistance pathway for inhibitors targeting the RAS/MAPK pathway, and combining selective mTORC1 inhibitors with agents like KRAS G12C inhibitors has shown increased anti-tumor activity in preclinical models.[7]

Data Presentation

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Dosing Schedule | Key Outcomes | Reference |

|---|---|---|---|

| B-ALL Xenograft (Human SUP-B15) | Once-weekly (ip) | Reduced leukemic burden; Enhanced dasatinib activity | [8][10][11] |

| Breast Cancer Xenografts | Once-weekly (ip) | Caused tumor regressions | [5] |

| MYC-Driven HCC (Transgenic Mouse) | Single 10 mg/kg dose (ip) | Reduced MYC protein levels by 50% | [12] |

| Lung Tumor Model (TSC2-deficient) | Not Specified | Increased median survival from 49 to >90 days |[9] |

Detailed Experimental Protocols

The foundational research on this compound utilized a range of standard and advanced molecular and cellular biology techniques.

-

5.1 Cell Culture and Reagents: Human and murine cancer cell lines, including SUP-B15 (B-ALL), MDA-MB-468 (breast), and HCV29 (bladder), were cultured in appropriate media supplemented with fetal bovine serum.[1][8][9] this compound and other inhibitors were dissolved in DMSO for in vitro experiments.[8]

-

5.2 Western Blotting / Immunoblotting: To assess the phosphorylation status of mTOR pathway proteins, cells were treated with inhibitors for specified times (e.g., 2 hours).[11] Following treatment, cells were lysed, and protein concentrations were quantified. Equal amounts of protein were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against targets like p-4EBP1 (T37/46), p-S6 (S240/244), and p-AKT (S473), followed by secondary antibodies for detection.[8] For more quantitative analysis, MesoScale Discovery (MSD) or AlphaLISA platforms were often used.[1][11]

-

5.3 Cell Cycle and Apoptosis Analysis: Cell cycle distribution was analyzed by treating cells with this compound for a period such as 48 hours, followed by fixation and staining with propidium (B1200493) iodide (PI).[8][11] DNA content was then measured by flow cytometry. The sub-G1 population was quantified as an indicator of apoptosis.[8] Apoptosis was also directly measured using Annexin-V staining followed by flow cytometry.[8]

-

5.4 In Vivo Xenograft Studies: Studies typically involved the subcutaneous or systemic implantation of human cancer cells into immunocompromised mice (e.g., NSG mice).[1] Once tumors were established, animals were randomized into treatment groups. This compound was commonly formulated in a vehicle such as 5/5/90 Transcutol/Solutol HS 15/water and administered via intraperitoneal (ip) injection on a once-weekly (qw) schedule.[1] Tumor volume was measured regularly with calipers. At the end of the study, tumors and tissues were often collected for pharmacodynamic analysis, such as immunoblotting or immunohistochemistry (IHC), to confirm target engagement.[8][9]

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of the mTOR pathway. Its novel bi-steric mechanism provides potent and highly selective suppression of mTORC1, leading to robust anti-tumor activity in preclinical models while sparing mTORC2, which may mitigate some toxicities associated with pan-mTOR inhibitors.[5] The sustained target engagement allows for convenient intermittent dosing. The foundational research strongly supports the clinical development of selective bi-steric mTORC1 inhibitors, both as monotherapies for tumors with hyperactivated mTORC1 signaling and as crucial components of combination strategies to overcome resistance to other targeted agents, such as RAS/MAPK pathway inhibitors.[7] The principles underlying this compound have paved the way for next-generation clinical candidates, such as RMC-5552, which is currently under clinical investigation.[9][10]

References

- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Target of Rapamycin (mTOR) Inhibition Synergizes with Reduced Internal Ribosome Entry Site (IRES)-mediated Translation of Cyclin D1 and c-MYC mRNAs to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibitors of mTORC1 activate 4EBP1 and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting mTORC1 with Bi-Steric Inhibitors: A Promising Therapeutic Strategy for RAS-Driven Cancers [synapse.patsnap.com]

- 8. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

The Discovery and Preclinical Development of RMC-4627: A Bi-Steric mTORC1-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of RMC-4627, a novel bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This compound represents a significant advancement in the selective targeting of mTORC1, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.

Introduction: The Rationale for Selective mTORC1 Inhibition

The mTOR signaling pathway is a pivotal regulator of cellular metabolism, growth, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy. mTOR functions through two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While both complexes are implicated in cancer, their downstream signaling pathways and cellular functions differ.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have demonstrated limited clinical efficacy, partly due to their incomplete inhibition of 4E-BP1 phosphorylation, a key substrate of mTORC1 that controls cap-dependent translation of oncogenic proteins.[2] Second-generation mTOR kinase inhibitors, which target the ATP-binding site of mTOR, inhibit both mTORC1 and mTORC2. However, the inhibition of mTORC2 can lead to dose-limiting toxicities and feedback activation of pro-survival signaling pathways.[2]

This created a clear need for third-generation inhibitors that could selectively and completely inhibit mTORC1, thus maximizing anti-tumor activity while minimizing off-target effects. This compound was developed to address this need.

Discovery of this compound: A Bi-Steric Approach

This compound was rationally designed as a "bi-steric" inhibitor, a novel chemical entity that simultaneously engages two distinct sites on the mTOR protein within the mTORC1 complex.[3] This design strategy aimed to achieve high potency and selectivity for mTORC1 over mTORC2.

This compound is composed of a rapamycin monomer covalently linked to the TOR kinase inhibitor (TOR-KI) PP242.[3] The rapamycin moiety binds to FKBP12, and this complex then docks to the FRB domain of mTOR, providing the initial anchor to the mTORC1 complex. The linked TOR-KI, PP242, then engages the ATP-binding site of the mTOR kinase domain. This dual-binding mechanism confers high affinity and prolonged residence time on the mTORC1 complex, leading to sustained inhibition of its activity.[4]

The choice of the PP242 moiety and the specific linker technology were the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5][6] The development of this compound and other similar bi-steric inhibitors paved the way for the clinical development of RMC-5552, a compound with further improved properties.[7]

Mechanism of Action: Potent and Selective Inhibition of mTORC1

This compound functions as a potent and highly selective inhibitor of mTORC1. Its bi-steric binding mode allows it to effectively block the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6 kinase (S6K).[3][4] Unlike rapalogs, this compound achieves complete and sustained inhibition of 4E-BP1 phosphorylation, which is crucial for suppressing the translation of oncogenic proteins such as MYC.[7]

Crucially, this compound exhibits significant selectivity for mTORC1 over mTORC2. This selectivity is attributed to the steric hindrance imposed by the Rictor subunit of mTORC2, which limits the access of the rapamycin-FKBP12 complex to the FRB domain on mTOR within the mTORC2 complex.[5] By sparing mTORC2, this compound is predicted to have a wider therapeutic window compared to non-selective mTOR kinase inhibitors.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical cancer models, particularly in hematological malignancies and solid tumors with hyperactivated mTORC1 signaling.

In Vitro Studies

In cell-based assays, this compound demonstrated potent inhibition of mTORC1 signaling and cellular proliferation.[3][4]

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| MDA-MB-468 | Breast Cancer | p-4EBP1 (T37/46) Inhibition | 1.4 | [3] |

| MDA-MB-468 | Breast Cancer | p-S6K (T389) Inhibition | 0.28 | [3] |

| SUP-B15 | B-Cell Acute Lymphoblastic Leukemia | p-4EBP1 Inhibition | ~1 | [4] |

| SUP-B15 | B-Cell Acute Lymphoblastic Leukemia | p-S6 Inhibition | ~0.3 | [4] |

| HCV29 | Bladder Cancer (TSC1-null) | Growth Inhibition | ~1-10 | [3] |

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.

Studies in B-cell acute lymphoblastic leukemia (B-ALL) cell lines showed that this compound induced cell cycle arrest and apoptosis at low nanomolar concentrations.[4] A key finding was the sustained inhibition of mTORC1 signaling even after the compound was washed out, supporting the potential for intermittent dosing schedules in a clinical setting.[4]

In Vivo Studies

The in vivo efficacy of this compound was assessed in xenograft models of human cancers.

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference |

| SUP-B15 | B-Cell Acute Lymphoblastic Leukemia | 3 mg/kg, once weekly, intraperitoneal | >50% reduction in leukemic burden | [4] |

| SUP-B15 (in combination with Dasatinib) | B-Cell Acute Lymphoblastic Leukemia | 3 mg/kg this compound once weekly + 5 mg/kg Dasatinib daily | Near eradication of leukemia cells | [4] |

| MYC-driven | Hepatocellular Carcinoma | 10 mg/kg, single dose | 50% reduction in MYC protein levels | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

In a B-ALL xenograft model, once-weekly administration of this compound as a single agent resulted in a dose-dependent reduction in leukemic burden.[4] Furthermore, this compound demonstrated synergistic activity when combined with the tyrosine kinase inhibitor dasatinib, leading to a more profound anti-leukemic effect.[4] These preclinical findings highlight the therapeutic potential of selective mTORC1 inhibition with this compound, both as a monotherapy and in combination with other targeted agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis for mTORC1/2 Substrate Phosphorylation

-

Cell Lysis: Cancer cells were seeded and treated with varying concentrations of this compound or control compounds for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. Membranes were then incubated with primary antibodies against phospho-4E-BP1 (Thr37/46), phospho-S6K (Thr389), phospho-AKT (Ser473), and total protein counterparts overnight at 4°C.

-

Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT/CellTiter-Glo)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control for 48-72 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent was added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

-

CellTiter-Glo Assay: CellTiter-Glo reagent was added to each well, and luminescence, which correlates with ATP levels and cell viability, was measured.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

-

Tumor Cell Implantation: Human cancer cells (e.g., SUP-B15) were injected subcutaneously or intravenously into the mice.

-

Tumor Growth and Treatment: Once tumors reached a palpable size or leukemia was established, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection at specified doses and schedules.

-

Monitoring: Tumor volume was measured regularly with calipers (for solid tumors), or leukemic burden was assessed by flow cytometry of peripheral blood or bone marrow. Animal body weight and general health were also monitored.

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors or tissues were collected for pharmacodynamic and histological analysis.

Summary and Future Directions

This compound is a potent and selective bi-steric mTORC1 inhibitor that has demonstrated significant preclinical anti-tumor activity. Its ability to completely and sustainably inhibit 4E-BP1 phosphorylation while sparing mTORC2 represents a key advantage over previous generations of mTOR inhibitors. The preclinical data for this compound provided a strong rationale for the development of this new class of therapeutics.

The insights gained from the development of this compound have been instrumental in the design and advancement of the clinical candidate, RMC-5552, which is currently being evaluated in a Phase 1/1b clinical trial for patients with refractory solid tumors (NCT04774952).[8] The continued exploration of bi-steric mTORC1 inhibitors holds promise for the treatment of a wide range of cancers with hyperactivated mTORC1 signaling.

References

- 1. ascopubs.org [ascopubs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Revolution Medicines Announces Publication of Scientific Paper Describing Novel Class of Anti-Tumor Compounds Targeting mTORC1 - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

RMC-4627: A Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] As a research tool, it provides a valuable means to investigate the intricate roles of the mTORC1 signaling pathway in various cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR pathway is a hallmark of many diseases, particularly cancer, making this compound a critical compound for preclinical investigations. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its application in cell biology research.

Core Concepts: Mechanism of Action

This compound is a bi-steric inhibitor, meaning it engages with two distinct sites on the mTORC1 complex to achieve its potent and selective inhibition. It is composed of a rapamycin analogue linked to an ATP-competitive mTOR kinase inhibitor. This dual-binding mechanism allows this compound to effectively suppress the phosphorylation of key mTORC1 substrates, namely the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K).[1][2] Notably, this compound exhibits high selectivity for mTORC1 over mTOR complex 2 (mTORC2), thereby minimizing off-target effects on pathways regulated by mTORC2, such as AKT signaling.[1][2]

The inhibition of 4E-BP1 phosphorylation by this compound is a critical aspect of its mechanism. Phosphorylated 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), which is essential for the initiation of cap-dependent translation of mRNAs encoding proteins crucial for cell growth and proliferation. By preventing 4E-BP1 phosphorylation, this compound sequesters eIF4E, leading to a suppression of the translation of oncogenic proteins and subsequent inhibition of cell cycle progression and induction of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibition of mTORC1 Substrate Phosphorylation by this compound

| Cell Line | Target | IC50 (nM) | Reference |

| SUP-B15 | p-4E-BP1 (T37/46) | ~1 | [1] |

| SUP-B15 | p-S6 (S240/244) | <1 | [1] |

Table 2: In Vitro Cell Viability IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Not explicitly stated, but effective at concentrations ≥ 1 nM | 48 hours | [1] |

| p190 | B-cell Acute Lymphoblastic Leukemia | Not explicitly stated, but effective at concentrations ≥ 1 nM | 48 hours | [1] |

| HCV29 | Bladder Cancer (TSC1-null) | ~1 | Not Specified | [3][4] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Mouse Model | Cancer Type | This compound Dose and Schedule | Outcome | Reference |

| SUP-B15 Xenograft (NSG mice) | B-cell Acute Lymphoblastic Leukemia | 0.3, 1, 3, and 10 mg/kg, intraperitoneal, once weekly | Dose-dependent reduction of leukemic burden | [1] |

| SUP-B15 Xenograft (NSG mice) | B-cell Acute Lymphoblastic Leukemia | 3 mg/kg, intraperitoneal, once weekly (in combination with dasatinib) | Enhanced anti-leukemic activity of dasatinib | [1][5] |

Mandatory Visualizations

Signaling Pathway

Caption: mTORC1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Caption: General Experimental Workflow for this compound Evaluation.

Logical Relationship

References

- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thelamfoundation.org [thelamfoundation.org]

- 5. researchgate.net [researchgate.net]

RMC-4627: A Technical Guide to its Core Target Pathway in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This document provides an in-depth technical overview of the core target pathway of this compound in cancer cells. By selectively inhibiting mTORC1, this compound effectively suppresses the phosphorylation of key downstream effectors, 4E-BP1 and S6K, leading to the inhibition of cap-dependent translation, cell cycle arrest, and apoptosis in tumor cells with hyperactivated mTORC1 signaling. This guide will detail the mechanism of action, summarize key preclinical data, and provide insights into the experimental protocols used to elucidate the therapeutic potential of this compound.

Introduction to the mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2] It is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1]

-

mTORC1: This complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3]

-

mTORC2: This complex is primarily involved in the regulation of cell survival and cytoskeletal organization through the phosphorylation of Akt and other AGC kinases.[1][2]

Hyperactivation of the mTORC1 pathway, often due to mutations in upstream regulators like PI3K, PTEN, TSC1, or TSC2, is a common feature of many cancers.[4] This leads to uncontrolled cell growth and proliferation.

This compound: A Bi-Steric mTORC1-Selective Inhibitor

This compound is a third-generation mTORC1 inhibitor that employs a bi-steric mechanism of action.[5][6] It consists of a rapamycin analog covalently linked to an ATP-competitive mTOR kinase inhibitor (TOR-KI), PP242.[5][6] This unique structure allows this compound to bind to both the FRB domain (via the rapamycin-like moiety complexed with FKBP12) and the kinase active site of mTOR within the mTORC1 complex.[3] This dual binding results in potent and selective inhibition of mTORC1 activity, with a significantly improved ability to suppress 4E-BP1 phosphorylation compared to earlier generation inhibitors like rapamycin.[3][5][6]

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of mTORC1 kinase activity. This leads to a cascade of downstream effects:

-

Inhibition of 4E-BP1 Phosphorylation: this compound potently inhibits the mTORC1-mediated phosphorylation of 4E-BP1.[4][5] Hypophosphorylated 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of mRNAs encoding for proteins critical for cell growth and proliferation, such as MYC.[7][8]

-

Inhibition of S6K Phosphorylation: Similar to other mTORC1 inhibitors, this compound also blocks the phosphorylation of S6K.[4][5] This disrupts the positive feedback loop that promotes cell growth and ribosome biogenesis.

-

Induction of Cell Cycle Arrest and Apoptosis: By inhibiting the synthesis of key proteins involved in cell cycle progression and survival, this compound induces cell cycle arrest and apoptosis in cancer cells with a dependency on mTORC1 signaling.[5][6][9]

A key advantage of this compound is its selectivity for mTORC1 over mTORC2.[4][5] This selectivity is important as the inhibition of mTORC2 can lead to off-target effects and toxicities.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across various cancer models. The following tables summarize key quantitative data from these studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (p-4EBP1) | MDA-MB-468 | 1.4 nM | [4] |

| IC50 (p-S6K) | MDA-MB-468 | 0.28 nM | [4] |

| mTORC1/mTORC2 Selectivity | MDA-MB-468 | ~13-fold | [4][7] |

Table 1: In Vitro Potency and Selectivity of this compound.

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Potent inhibition of 4E-BP1 phosphorylation | ~1 nM | [5] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Cell cycle arrest and apoptosis | 10 nM | [5] |

| HCV29 (TSC1-null) | Bladder Cancer | 70% growth inhibition | Not specified | [4] |

| EC4 (MYC-driven) | Hepatocellular Carcinoma | Reduced proliferation and viability | Not specified | [7] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines.

| Model | Cancer Type | Treatment | Outcome | Reference |

| SUP-B15 Xenograft | B-cell Acute Lymphoblastic Leukemia | 3 mg/kg, ip qw | Dose-dependent reduction of leukemic burden | [6][9] |

| SUP-B15 Xenograft | B-cell Acute Lymphoblastic Leukemia | 3 mg/kg, ip qw + Dasatinib (B193332) | Enhanced anti-leukemic activity | [6][9] |

| MYC-driven HCC | Hepatocellular Carcinoma | 10 mg/kg/week, ip | 50% reduction in MYC protein levels | [7] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the target pathway of this compound and a typical experimental workflow for its evaluation.

Caption: this compound selectively inhibits mTORC1, blocking downstream signaling to 4E-BP1 and S6K.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: SUP-B15 (human B-cell acute lymphoblastic leukemia), MDA-MB-468 (human breast adenocarcinoma), and HCV29 (human bladder cancer) cell lines were utilized.[4][5] Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics.

-

Compounds: this compound was synthesized by Revolution Medicines. Other inhibitors such as rapamycin, MLN0128 (a TOR-KI), and dasatinib were obtained from commercial sources.[5][9]

Immunoblotting

-

Cell Lysis: Cancer cells were treated with this compound or control compounds for a specified duration (e.g., 2 hours).[5][9] Following treatment, cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-4E-BP1 (Thr37/46), p-S6K (Thr389), total 4E-BP1, total S6K) and a loading control (e.g., β-actin).

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

-

Cell Seeding: Cells were seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with increasing concentrations of this compound or control compounds for a specified period (e.g., 48 hours).[9]

-

Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.

-

Apoptosis Analysis: Apoptosis was quantified by flow cytometry after staining cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide).[9] Cell cycle distribution was also analyzed by propidium iodide staining and flow cytometry.[9]

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice (e.g., NOD-scid gamma mice) were used for xenograft studies.[3]

-

Tumor Cell Implantation: Human cancer cells (e.g., SUP-B15) were implanted subcutaneously or intravenously into the mice.[6]

-

Drug Administration: Once tumors were established, mice were randomized into treatment groups and treated with this compound (e.g., intraperitoneal injection, once weekly), vehicle control, or combination therapies.[6][9]

-

Efficacy and Tolerability Assessment: Tumor volume was measured regularly with calipers. Animal body weight and general health were monitored to assess tolerability.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues were collected for pharmacodynamic biomarker analysis, such as immunohistochemistry (IHC) for p-4EBP1, to confirm target engagement in vivo.[7]

Conclusion

This compound represents a significant advancement in the development of mTORC1-targeted therapies. Its bi-steric mechanism of action provides potent and selective inhibition of mTORC1, leading to robust anti-tumor activity in preclinical models of cancers with hyperactivated mTORC1 signaling. The sustained inhibition of 4E-BP1 phosphorylation is a key differentiator of this compound, addressing a limitation of earlier mTOR inhibitors. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a solid foundation for its further clinical development. A clinical candidate from this class of bi-steric mTORC1 inhibitors, RMC-5552, is currently under clinical investigation.[4][7]

References

- 1. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Mechanistic Target of Rapamycin (mTOR) Inhibition Synergizes with Reduced Internal Ribosome Entry Site (IRES)-mediated Translation of Cyclin D1 and c-MYC mRNAs to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Efficacy of RMC-4627: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of RMC-4627, a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). The data presented herein is collated from preclinical studies in various cancer models, with a primary focus on B-cell acute lymphoblastic leukemia (B-ALL) and tumors characterized by hyperactivated mTORC1 signaling.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through its impact on key signaling molecules, cell viability, and in vivo tumor growth. The following tables summarize the quantitative data from these preliminary studies, offering a comparative look at its potency and therapeutic potential.

| Cell Line | Assay | IC50 (nM) | Comparator (IC50, nM) | Reference |

| SUP-B15 (B-ALL) | p4E-BP1 (T37/T46) Inhibition | 2.0 | MLN0128 (16.5) | [1] |

| SUP-B15 (B-ALL) | pS6 (S240/S244) Inhibition | 0.74 | MLN0128 (1.2) | [1] |

| MDA-MB-468 | p4E-BP1 (T37/T46) Inhibition | 1.4 | - | [2] |

| MDA-MB-468 | pS6K Inhibition | 0.28 | - | [2] |

| In Vivo Model | Treatment Regimen | Outcome | Comparator Outcome | Reference |

| SUP-B15 Xenograft (B-ALL) | 1, 3, or 10 mg/kg, ip, once weekly for 4 weeks | Dose-dependent reduction of leukemic burden.[3] | - | [1][3] |

| SUP-B15 Xenograft (B-ALL) | This compound + Dasatinib | Enhanced efficacy compared to single agents.[1] | - | [1] |

| MYC-driven HCC (mouse) | 10 mg/kg, single dose | 50% reduction in MYC protein levels.[4] | RMC-6272 showed greater MYC depletion.[4] | [4] |

Mechanism of Action and Signaling Pathway

This compound is a bi-steric inhibitor, comprised of a rapamycin analog covalently linked to an mTOR kinase active-site inhibitor (PP242).[2][3] This unique structure allows it to bind to both the FKBP12-rapamycin binding (FRB) domain and the ATP-catalytic site of mTOR, leading to potent and selective inhibition of mTORC1.[2] Unlike first-generation mTOR inhibitors (rapalogs), this compound effectively suppresses the phosphorylation of 4E-BP1, a key substrate of mTORC1 that regulates cap-dependent translation of oncogenic proteins.[5][6] Importantly, it demonstrates significant selectivity for mTORC1 over mTORC2, thereby avoiding the feedback activation of AKT signaling often seen with dual mTORC1/mTORC2 inhibitors.[1][7]

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Assays

Cell Lines and Culture:

-

SUP-B15 and p190 (Human B-ALL): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

-

MDA-MB-468 (Human Breast Cancer): Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

-

HCV29 (Bladder Cancer): Grown in appropriate media with 10% FBS.[2]

Western Blot Analysis:

-

Cells were treated with this compound or comparator compounds (e.g., MLN0128, rapamycin) at indicated concentrations for 2 hours.[1]

-

Whole-cell lysates were prepared using appropriate lysis buffers.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.

-

Membranes were blocked and incubated with primary antibodies against p-4E-BP1 (T37/T46), p-S6K, p-AKT (S473), and total protein counterparts.

-

Following incubation with HRP-conjugated secondary antibodies, bands were visualized using chemiluminescence.[1]

Cell Viability and Apoptosis Assays:

-

Cells were seeded in 96-well plates and treated with a dose range of this compound for 48-72 hours.[1]

-

Cell viability was assessed using assays such as CellTiter-Glo.

-

For apoptosis, cells were stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. The sub-G1 population was quantified as an indicator of apoptosis.[8]

Caption: General workflow for in vitro evaluation of this compound's efficacy.

In Vivo Xenograft Studies

Animal Models:

-

NOD scid gamma (NSG) mice were used for xenograft studies.[7]

-

Human B-ALL cell line SUP-B15 was injected intravenously or subcutaneously to establish the tumor model.[1]

Dosing and Administration:

-

This compound was formulated in a vehicle of 5/5/90 (v/w/v) Transcutol/Solutol HS 15/water.[7]

-

The compound was administered via intraperitoneal (ip) injection, typically on a once-weekly schedule.[1][7]

Efficacy Assessment:

-

Tumor volume was measured regularly using calipers.

-

For leukemia models, the percentage of human CD19+ cells in the bone marrow was quantified by flow cytometry to assess leukemic burden.[1]

-

At the end of the study, tumors and tissues were collected for pharmacodynamic analysis (e.g., Western blot for target engagement).

Summary of Findings

Preliminary studies demonstrate that this compound is a potent and selective mTORC1 inhibitor with promising anti-tumor activity in preclinical models. Its ability to potently inhibit 4E-BP1 phosphorylation distinguishes it from earlier generation mTOR inhibitors.[1][3] In B-ALL models, this compound suppressed cell cycle progression, induced apoptosis, and reduced leukemic burden in vivo.[1] Furthermore, it showed synergistic activity when combined with other targeted agents like dasatinib. The sustained inhibition of mTORC1 signaling even after compound washout suggests the potential for intermittent dosing schedules.[1] These findings support the continued investigation of this compound as a potential therapeutic agent for cancers with a dependency on the mTORC1 signaling pathway.

References

- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 7. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

RMC-4627: In Vitro Application Notes and Protocols for a Selective mTORC1 Inhibitor

For Research Use Only

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] By binding to both the FKBP12 protein and the ATP-binding site of mTOR, this compound effectively suppresses the phosphorylation of downstream mTORC1 substrates, primarily the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K).[2][4] This selective inhibition of mTORC1, with significantly less activity against mTORC2, leads to the suppression of cap-dependent translation and subsequent inhibition of tumor cell growth and proliferation.[2][4] These application notes provide detailed protocols for in vitro studies involving this compound to assist researchers in cancer biology and drug development.

Data Presentation

The following tables summarize the in vitro potency of this compound in various cancer cell lines.

Table 1: IC50 Values for Inhibition of 4E-BP1 and S6K Phosphorylation by this compound

| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| MDA-MB-468 | Breast Cancer | p-4EBP1 (T37/46) | 1.4 | [5] |

| MDA-MB-468 | Breast Cancer | p-S6K (T389) | 0.28 | [5] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | p-4EBP1 (T37/46) | 2.0 (EC50) | [6][7] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | pS6 (S240/244) | 0.74 (EC50) | [6][7] |

Table 2: Effects of this compound on Cell Viability and Growth

| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |

| HCV29 (TSC1-null) | Bladder Cancer | Growth Inhibition | ~70% | Not specified | [5] |

| EC4 | Hepatocellular Carcinoma | Proliferation and Viability | Significant reduction | 100 nM | [2] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Apoptosis Induction | Concentration-dependent increase | ≥ 1 nM | [6] |

Experimental Protocols

Western Blotting for mTORC1 Signaling Pathway Analysis

This protocol describes the use of western blotting to analyze the phosphorylation status of mTORC1 substrates in cancer cells treated with this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., MDA-MB-468, SUP-B15)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for the desired time (e.g., 2, 4, or 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Signal Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensities.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cancer cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

Preparation of RMC-4627 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of RMC-4627, a selective mTORC1 inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is critical for ensuring the stability, activity, and reproducibility of experimental results involving this compound. The information presented is intended for use in preclinical research settings by qualified personnel.

Introduction

This compound is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[3][4] this compound exerts its inhibitory effect on mTORC1, leading to the activation of 4EBP1 and subsequent inhibition of tumor growth.[2][5] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible data in in vitro and in vivo studies. DMSO is a common solvent for dissolving small molecule inhibitors for biological experiments; however, proper handling and dilution techniques are essential to avoid precipitation and ensure compound stability.[6] This application note provides a step-by-step protocol for the preparation of an this compound stock solution in DMSO, along with recommendations for storage and handling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of an this compound stock solution.

| Parameter | Value | Reference |

| Molecular Weight | 561.4 g/mol (example, verify with supplier) | [5] |

| Solubility in DMSO | 100 mg/mL (56.14 mM) | [5] |

| Recommended Stock Concentration | 10 mM | [1] |

| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [7] |

| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [5][8] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or light-protecting microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Procedure

-

Pre-weighing Preparations: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.614 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 5.614 mg of this compound.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used.[9] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.[6][7]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Ensure the vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.[6]

Preparation of Working Solutions

When preparing working solutions for cell-based assays or other aqueous environments, it is crucial to avoid precipitation of the hydrophobic this compound.

-

Serial Dilution in DMSO: Perform initial serial dilutions of the 10 mM DMSO stock solution in DMSO to get closer to the final desired concentration.

-

Final Dilution in Aqueous Medium: Add the diluted DMSO stock solution to the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by this compound and the general experimental workflow for its use.

Caption: Simplified mTORC1 signaling pathway inhibited by this compound.

Caption: Workflow for this compound stock solution preparation and use.

References